2-Cyclopropoxy-4-fluoro-1-methoxybenzene
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Overview
Description
2-Cyclopropoxy-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and a methoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, which is then deprotonated to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-fluoro-1-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
2-Cyclopropoxy-4-fluoro-1-methoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate is then deprotonated to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methoxybenzene: Similar in structure but lacks the cyclopropoxy group.
4-Fluoroanisole: Another related compound with a methoxy and fluoro substituent on the benzene ring.
Uniqueness
2-Cyclopropoxy-4-fluoro-1-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C10H11FO2/c1-12-9-5-2-7(11)6-10(9)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
CFMCCSQKCSKCIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OC2CC2 |
Origin of Product |
United States |
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